Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride
CAS No.: 1052530-95-6
Cat. No.: VC6388807
Molecular Formula: C19H31ClN2O4
Molecular Weight: 386.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052530-95-6 |
|---|---|
| Molecular Formula | C19H31ClN2O4 |
| Molecular Weight | 386.92 |
| IUPAC Name | ethyl 4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C19H30N2O4.ClH/c1-3-18(16-8-6-5-7-9-16)25-15-17(22)14-20-10-12-21(13-11-20)19(23)24-4-2;/h5-9,17-18,22H,3-4,10-15H2,1-2H3;1H |
| Standard InChI Key | GWXDHBINNOGOEC-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)C(=O)OCC)O.Cl |
Introduction
Synthesis Pathways
The synthesis of ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride involves multi-step organic reactions. A general pathway includes:
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Preparation of Key Intermediates:
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The reaction begins with the formation of a hydroxy-propoxy phenyl derivative via etherification.
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A piperazine derivative is synthesized separately, often through alkylation or reductive amination.
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Coupling Reaction:
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The hydroxy-propoxy phenyl intermediate is reacted with the piperazine derivative under controlled conditions, typically using a base like potassium carbonate (K₂CO₃) and a solvent such as acetone.
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Esterification:
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The final step involves the introduction of the ethyl ester group to complete the compound.
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Conversion to Hydrochloride Salt:
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The free base is treated with hydrochloric acid to yield the hydrochloride salt, which enhances solubility and stability.
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Biological Activity
Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride exhibits potential pharmacological properties due to its structural features:
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Hydroxy Group: Enhances hydrogen bonding, potentially improving receptor binding affinity.
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Piperazine Ring: Commonly found in bioactive molecules, contributing to CNS activity or receptor modulation.
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Phenoxy Substituent: May play a role in lipophilicity and membrane permeability.
Potential Applications:
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Antiviral Activity: Similar compounds have shown efficacy against viruses like HIV-1 .
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Antibacterial and Antifungal Properties: Piperazine derivatives often demonstrate broad-spectrum antimicrobial activity .
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Pharmacokinetics: The ethyl ester group could improve oral bioavailability by enhancing lipophilicity.
Research Findings
Studies on structurally related compounds provide insight into the expected behavior of this molecule:
Future Directions
Given its structural characteristics, ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride warrants further investigation for:
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Pharmacological Profiling:
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Comprehensive in vitro and in vivo studies to evaluate its efficacy against specific diseases.
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Toxicological Assessment:
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Determining its safety profile for potential therapeutic use.
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Optimization for Drug Development:
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Modifications to enhance potency, selectivity, or pharmacokinetics.
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This compound represents an intriguing candidate for pharmaceutical research due to its versatile chemical framework and potential biological activities. Further studies are essential to unlock its therapeutic potential fully.
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